4-Ethoxy-2,3,5,6-tetrafluorostyrene chemical structure and physical properties
4-Ethoxy-2,3,5,6-tetrafluorostyrene chemical structure and physical properties
An In-depth Technical Guide to 4-Ethoxy-2,3,5,6-tetrafluorostyrene
Abstract: This technical guide provides a detailed overview of 4-Ethoxy-2,3,5,6-tetrafluorostyrene, a fluorinated monomer of significant interest in materials science and polymer chemistry. The document covers its chemical structure, theoretical synthesis via nucleophilic aromatic substitution, and predicted spectroscopic characteristics. It also explores the established reactivity of related polyfluorinated styrenes and their applications in the development of advanced polymers with tailored surface properties and enhanced thermal stability. While specific experimental data for this compound is not widely published, this guide synthesizes information from analogous systems to provide a robust profile for researchers, scientists, and drug development professionals.
Introduction
4-Ethoxy-2,3,5,6-tetrafluorostyrene is a specialized aromatic monomer that combines the polymerizable vinyl group of styrene with a highly fluorinated benzene ring and an ethoxy functional group. The dense fluorination of the aromatic core dramatically alters the electronic properties of the molecule, making it a valuable building block for advanced functional polymers. The electron-withdrawing nature of the fluorine atoms imparts properties such as high thermal stability, chemical resistance, and low surface energy to polymers derived from it. The para-ethoxy group further modulates these characteristics, influencing solubility, reactivity, and the potential for post-polymerization modification. This guide serves to consolidate the theoretical and extrapolated knowledge of this compound, providing a foundational resource for its synthesis and application.
Chemical Structure and Identification
The molecular structure consists of a styrene backbone where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, and an ethoxy group at the 4-position.
2.1 Molecular Structure
2.2 Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-ethoxy-2,3,5,6-tetrafluoro-4-vinylbenzene |
| CAS Number | 40132-75-6 |
| Molecular Formula | C₁₀H₈F₄O |
| Molecular Weight | 236.16 g/mol |
| Canonical SMILES | CCO C1=C(F)C(F)=C(C=C)C(F)=C1F |
| InChI Key | (Predicted) YZUXMWWGIFJHOY-UHFFFAOYSA-N |
Note: While CAS number 40132-75-6 is associated with this compound, comprehensive database entries are sparse. Other identifiers are based on the known structure.
Physicochemical Properties
| Property | Predicted Value / Comments |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Data not available. Expected to be >140 °C. |
| Density | Data not available. Expected to be >1.2 g/mL.[1] |
| Refractive Index | Data not available. |
| Solubility | Expected to be soluble in common organic solvents (THF, Chloroform, Ethyl Acetate) and insoluble in water. |
Synthesis and Purification
The most chemically logical and field-proven pathway for the synthesis of 4-alkoxy-polyfluoroaromatic compounds is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3]
4.1 Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The foundational principle of this synthesis is the high electrophilicity of the carbon atoms in a perfluorinated aromatic ring. The strong inductive electron-withdrawal by the fluorine atoms makes the ring susceptible to attack by strong nucleophiles.
-
Causality of Reaction: In the starting material, pentafluorostyrene, the fluorine atom at the para-position (C4) is the most susceptible to substitution. This is because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the vinyl group and the ortho/meta fluorine atoms, stabilizing the transition state for para-attack.[3][4] Sodium ethoxide serves as a potent, non-aqueous source of the ethoxide nucleophile.
4.2 Detailed Experimental Protocol (Theoretical)
This protocol is based on established procedures for the reaction of hexafluorobenzene and related compounds with sodium alkoxides.[2] It should be optimized and validated experimentally.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.05 eq.) to anhydrous ethanol (a sufficient volume to act as solvent) under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add a solution of pentafluorostyrene (1.0 eq.) in a minimal amount of anhydrous ethanol or THF dropwise via an addition funnel.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material. The reaction is anticipated to take several hours.
-
Workup: After cooling to room temperature, quench the reaction by pouring it into a beaker of cold water. Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure 4-Ethoxy-2,3,5,6-tetrafluorostyrene.
4.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target monomer via SNAr.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The following are predicted data based on the structure and known values for similar compounds.
5.1 ¹H NMR Spectroscopy
-
Ethoxy Group (CH₂): A quartet around δ 4.0-4.3 ppm due to coupling with the methyl protons. Protons on carbons adjacent to an ether oxygen are typically deshielded.[5]
-
Ethoxy Group (CH₃): A triplet around δ 1.3-1.5 ppm due to coupling with the methylene protons.
-
Vinyl Group (-CH=CH₂): A complex set of three multiplets between δ 5.5-7.0 ppm, characteristic of a styrene vinyl system, with distinct cis, trans, and geminal coupling constants.
5.2 ¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals expected between δ 110-160 ppm. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (J_CF ≈ 240-260 Hz).[6]
-
Ethoxy Group (OCH₂): A signal around δ 65-75 ppm.
-
Ethoxy Group (CH₃): A signal in the aliphatic region, around δ 14-16 ppm.
-
Vinyl Group: Two signals expected between δ 110-140 ppm.
5.3 ¹⁹F NMR Spectroscopy
-
Due to chemical non-equivalence, two distinct signals are expected for the fluorine atoms: one for the two fluorines ortho to the ethoxy group and one for the two fluorines meta to the ethoxy group. These signals would appear as complex multiplets due to F-F and F-H coupling. The chemical shifts for fluoroaromatics can vary widely.[7][8]
5.4 Infrared (IR) Spectroscopy
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[9][10]
-
Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.
-
C-O-C (Ether) Stretch: A strong band typically found between 1250 cm⁻¹ and 1050 cm⁻¹.[5]
-
=C-H Stretch (Vinyl): Absorptions typically above 3000 cm⁻¹.
-
C=C Stretch (Vinyl): A peak around 1630 cm⁻¹.
Reactivity and Applications
The primary utility of 4-Ethoxy-2,3,5,6-tetrafluorostyrene is as a monomer for producing specialty fluoropolymers.
6.1 Polymerization
The vinyl group allows the monomer to undergo polymerization, typically via free-radical methods. The resulting poly(4-ethoxy-2,3,5,6-tetrafluorostyrene) would possess unique properties conferred by the fluorinated backbone, including:
-
High Thermal Stability: The strong C-F bonds contribute to a polymer backbone that is resistant to thermal degradation.
-
Chemical Inertness: The fluorinated structure provides resistance to many solvents and chemical agents.
-
Low Surface Energy: Polymers with high fluorine content exhibit low surface tension, leading to hydrophobic and oleophobic surfaces. This is highly desirable for creating anti-fouling or self-cleaning coatings.
-
Low Dielectric Constant: Fluoropolymers are often excellent insulators, making them useful in electronics.
6.2 Use as a Functional Intermediate
The ethoxy group provides a handle for further chemical modification, either on the monomer or post-polymerization, allowing for the tuning of material properties or the attachment of other functional moieties.
Caption: Key reactivity pathway and applications for the title monomer.
Safety and Handling
While specific toxicity data is unavailable, this compound should be handled with the standard precautions used for fluorinated organic chemicals.
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
References
Note: As specific literature for 4-Ethoxy-2,3,5,6-tetrafluorostyrene is limited, this reference list includes sources for analogous compounds and fundamental principles that support the information presented in this guide.
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Kumar, P., Emami, S., Kresolek, Z., & Wiebe, L. I. (n.d.). ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. Retrieved March 25, 2026, from [Link]
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Liaw, D. J., Chen, W. H., & Liu, Y. C. (2014). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Molecules, 19(6), 7385–7400. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Pummer, W. J., & Wall, L. A. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 67A(5), 481–486. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethoxy-2,3,5,6-tetramethylphenol. PubChem Compound Database. Retrieved March 25, 2026, from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Goldford, M. D., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]
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Zeng, F., et al. (2020). Insight into the probability of ethoxy(pentafluoro)cyclotriphosphazene (PFPN) as the functional electrolyte additive in lithium–sulfur batteries. RSC Publishing. [Link]
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Pfeiffer, F., et al. (2023). Molecular‐Cling‐Effect of Fluoroethylene Carbonate Characterized via Ethoxy(pentafluoro)cyclotriphosphazene on SiOx/C Anode. Forschungszentrum Jülich. [Link]
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